Lipophilicity (LogP) Differentiation Relative to N-Methyl and N-Ethyl Congeners
The N-allyl substituent on 1-(4-fluorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one elevates its computed LogP by approximately 0.5–0.8 log units compared to its N-methyl (CAS 766473-59-0) and N-ethyl (CAS 920803-95-8) analogs, consistent with the increased hydrocarbon surface area from the allyl fragment . This shift moves the compound into a lipophilicity range associated with improved passive membrane permeability for certain target classes, while the polar surface area remains essentially unchanged (tPSA 29.1 Ų for all three analogs due to identical heteroatom counts) .
| Evidence Dimension | Computed LogP |
|---|---|
| Target Compound Data | LogP 2.17 (1-(4-fluorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one) |
| Comparator Or Baseline | N-methyl analog (CAS 766473-59-0): LogP ~1.4 (estimated from structure); N-ethyl analog (CAS 920803-95-8): LogP ~1.7 (estimated) |
| Quantified Difference | Target LogP is ~0.5–0.8 units higher than N-methyl and ~0.47 units higher than N-ethyl analog |
| Conditions | Computed using ACD/Labs or similar algorithm as reported on Chemsrc; exact algorithm not disclosed |
Why This Matters
For procurement decisions, a higher LogP within a narrow structural series can translate into superior passive permeability and CNS penetration potential, making the allyl analog the preferred choice when aiming for intracellular or CNS targets without introducing additional heteroatoms.
